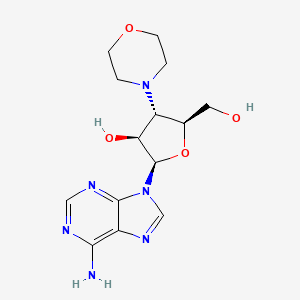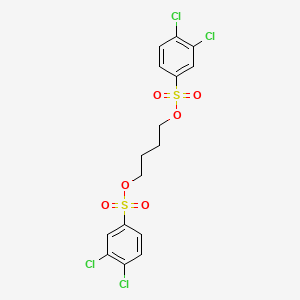
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate is a synthetic compound that belongs to the class of tropane alkaloids. It is structurally characterized by the presence of a tropane ring system, a cyclopentyl group, and a propynyl group attached to a glycolate moiety. This compound is of interest due to its potential pharmacological properties and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tropane Ring: The tropane ring can be synthesized through a series of cyclization reactions involving amino alcohols and ketones.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Attachment of the Propynyl Group: The propynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Glycolate Moiety: The final step involves the esterification of the tropane derivative with glycolic acid under acidic conditions to form the glycolate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or propynyl groups using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anticholinergic agent or in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to cholinergic receptors, thereby inhibiting the action of acetylcholine and leading to anticholinergic effects. The exact pathways and molecular targets involved can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Atropine: A tropane alkaloid with similar anticholinergic properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Cyclopentolate: A synthetic compound with a similar structure used as a mydriatic agent.
Uniqueness
3-alpha-Tropanyl cyclopentyl(1-propynyl)glycolate is unique due to its specific structural features, including the presence of a propynyl group and a glycolate moiety. These structural elements may confer distinct pharmacological properties and make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
92956-01-9 |
|---|---|
分子式 |
C18H27NO3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C18H27NO3/c1-3-10-18(21,13-6-4-5-7-13)17(20)22-16-11-14-8-9-15(12-16)19(14)2/h13-16,21H,4-9,11-12H2,1-2H3 |
InChI 键 |
HGUNQPJVAVUBKB-UHFFFAOYSA-N |
规范 SMILES |
CC#CC(C1CCCC1)(C(=O)OC2CC3CCC(C2)N3C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


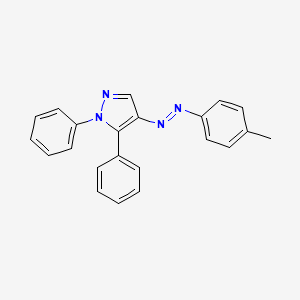
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
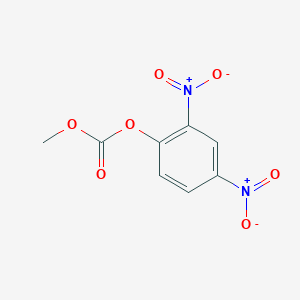
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)

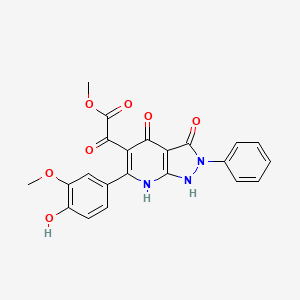
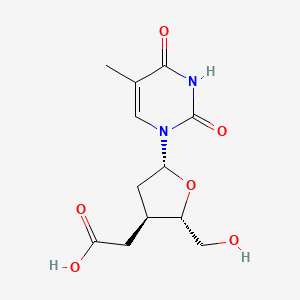

![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)
